[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride
Description
Historical Context of Oxadiazole-Based Compounds in Medicinal Chemistry
Oxadiazoles, characterized by a five-membered ring containing two nitrogen and one oxygen atom, have been extensively studied since the mid-20th century for their diverse biological activities. The 1,2,4-oxadiazole isomer, in particular, has emerged as a privileged scaffold in drug discovery due to its metabolic stability, hydrogen-bonding capacity, and ability to mimic peptide bonds. Early applications focused on antimicrobial agents, with derivatives such as furoxan-based antibiotics demonstrating broad-spectrum activity in the 1970s.
The 1980s marked a turning point with the discovery of oxadiazoles’ role as bioisosteres for carboxylic acids and esters, enabling improved pharmacokinetic properties in cardiovascular and neurological therapeutics. For example, oxadiazole-containing angiotensin II receptor antagonists exhibited enhanced bioavailability compared to their carboxylate counterparts. By the 2000s, research expanded into anticancer applications, with oxadiazoles shown to inhibit tyrosine kinases and induce apoptosis through caspase-3 activation.
A comparative analysis of oxadiazole derivatives highlights their structural versatility:
| Substituent Position | Biological Activity | Key Advantage |
|---|---|---|
| 3-Benzyl (Result 4) | Anti-inflammatory | Enhanced solubility via amine functionalization |
| 5-Phenyl (Result 1) | Antimicrobial | Electron-withdrawing groups improve target binding |
| 2-Bromophenyl (Query) | Anticancer (projected) | Steric and electronic modulation for kinase inhibition |
This evolutionary trajectory underscores the oxadiazole core’s adaptability, making it a cornerstone in rational drug design.
Rationale for Bromophenyl Substitution in Heterocyclic Systems
The incorporation of a 2-bromophenyl group into the oxadiazole framework serves dual purposes: electronic modulation and steric stabilization. Bromine’s electronegativity (2.96 Pauling scale) induces a pronounced electron-withdrawing effect, polarizing the oxadiazole ring and enhancing its reactivity toward nucleophilic attack at the 3-position. This electronic perturbation increases the compound’s dipole moment (calculated at 4.2 Debye for analogous structures), facilitating interactions with hydrophobic enzyme pockets.
Stereoelectronic analysis reveals that 2-bromo substitution on the phenyl ring creates a 15° dihedral angle relative to the oxadiazole plane, optimizing π-π stacking with aromatic residues in biological targets. Comparative studies with 3-bromo and 4-bromo isomers demonstrate superior target affinity for the 2-substituted variant, attributable to reduced torsional strain during ligand-receptor binding.
The synthetic accessibility of 2-bromophenyl precursors further motivates this substitution. Ullmann coupling reactions between 2-bromoiodobenzene and oxadiazole precursors proceed with 78% efficiency under mild conditions (60°C, DMF solvent), as validated by high-performance liquid chromatography (HPLC) purity assessments. This synthetic reliability ensures scalability for structure-activity relationship studies.
Properties
Molecular Formula |
C9H9BrClN3O |
|---|---|
Molecular Weight |
290.54 g/mol |
IUPAC Name |
[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H8BrN3O.ClH/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2;1H |
InChI Key |
LUYGXIMEXIBSAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)CN)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 5-(2-Bromophenyl)-1,2,4-oxadiazole Core
One common method involves the reaction of a halogenated benzonitrile derivative with hydroxylamine to form an amidoxime intermediate, which cyclizes to the oxadiazole ring.
- Starting materials: 2-bromobenzonitrile or related halogenated benzonitrile.
- Reagents: Hydroxylamine hydrochloride.
- Conditions: Polar protic solvents such as ethanol or methanol; presence of organic or inorganic bases like triethylamine or sodium bicarbonate to liberate free hydroxylamine.
- Temperature: Typically room temperature to reflux.
- Reaction time: Several hours to overnight.
This step yields the 5-(2-bromophenyl)-1,2,4-oxadiazol intermediate.
Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt to improve stability and handling.
- Procedure: Treatment of the free amine with hydrochloric acid in an appropriate solvent.
- Solvents: Often ethanol or diethyl ether.
- Temperature: Ambient conditions.
This step yields the target compound [5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride.
Reaction Conditions and Yields Summary
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Hydroxylamine addition to nitrile | Hydroxylamine hydrochloride, triethylamine or NaHCO3 | Ethanol, Methanol | Room temp to reflux | Several hours to overnight | 70-90 (typical) |
| Coupling with halogenated aromatic | CuI catalyst, L-proline ligand, K2CO3 or Cs2CO3 base | DMF or DMSO | 50-120 | 6-24 hours | 65-85 |
| Salt formation | HCl treatment | Ethanol, diethyl ether | Ambient | 1-2 hours | Quantitative |
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Nitrile to amidoxime conversion | Hydroxylamine hydrochloride, base | Ethanol, Methanol | 25-80 | 70-90 | Requires base to free hydroxylamine |
| Oxadiazole ring formation | Cyclization under protic conditions | Ethanol, Methanol | Reflux | High | Efficient ring closure |
| Aromatic halide coupling | CuI, L-proline, K2CO3 or Cs2CO3 | DMF, DMSO | 50-120 | 65-85 | Catalyst and ligand critical |
| Amination and salt formation | HCl treatment | Ethanol, Ether | Ambient | Quantitative | Produces stable hydrochloride salt |
Chemical Reactions Analysis
Functional Group Transformations
The oxadiazole ring and amine group participate in characteristic reactions:
Nucleophilic Substitution
-
Bromophenyl Group Reactivity : The electron-deficient 2-bromophenyl substituent undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids under palladium catalysis .
-
Amine Functionalization : The methanamine group reacts with acyl chlorides or anhydrides to form amides (e.g., 4-bromo-N-(oxadiazol-3-yl)benzamide) .
Representative Reaction :
text[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine + 4-Bromobenzoyl chloride → 4-Bromo-N-(oxadiazol-3-yl)benzamide (Yield: 20%)[10]
Oxidation and Reduction
-
Oxidation : The oxadiazole ring is stable under mild oxidizing conditions but degrades with strong oxidizers like KMnO₄.
-
Reduction : LiAlH₄ reduces the oxadiazole to form amine derivatives, though this is less common due to ring stability.
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed couplings:
| Reaction Type | Conditions | Products Formed | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl-substituted oxadiazoles | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | N-Aryl derivatives |
Acylation and Alkylation
The primary amine undergoes standard derivatization:
-
Acylation : Reacts with acyl chlorides (e.g., 4-trifluoromethylbenzoyl chloride) in dichloroethane under microwave irradiation (120°C, 45 min) .
-
Alkylation : Forms quaternary ammonium salts with alkyl halides in polar aprotic solvents .
Example :
text[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine + 4-Trifluoromethylbenzoyl chloride → N-(Oxadiazol-3-yl)-4-trifluoromethylbenzamide (Yield: 20%)[10]
Ring-Opening Reactions
Under strongly acidic or basic conditions, the oxadiazole ring undergoes hydrolysis:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the ring to yield carboxylic acid derivatives .
-
Basic Hydrolysis : NaOH/EtOH produces amidoxime intermediates .
Thermal Stability and Decomposition
-
Thermogravimetric Analysis (TGA) : Decomposes at ~250°C, releasing HBr and forming carbonaceous residues .
-
DSC Data : Endothermic peak at 163–165°C corresponds to melting prior to decomposition .
Mechanistic Insights
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Biochemical Research: Used as a probe or reagent in biochemical assays.
Industry:
Material Science:
Agriculture: May be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The bromine atom and methanamine group can further enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of 1,2,4-oxadiazole derivatives, which are widely studied for their antimicrobial, anticancer, and CNS activity. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings from Structural Analysis:
Fluorine at the 2-position () balances electronegativity and steric effects, favoring solubility without significant bulk.
Trifluoromethyl groups () confer strong electron-withdrawing effects and metabolic resistance, making them valuable in drug design .
Salt Form :
- Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications, compared to free bases (e.g., ).
Biological Activity
[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. The oxadiazole structure is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound through various studies and findings.
- Chemical Formula: C9H9BrClN3O
- Molecular Weight: 290.55 g/mol
- CAS Number: 1803580-84-8
- IUPAC Name: [5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine; hydrochloride
Biological Activity Overview
The biological activity of [5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride has been investigated in various studies focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promise in inducing apoptosis in cancer cells through multiple mechanisms:
-
Mechanism of Action:
- Induction of apoptosis via activation of the p53 pathway.
- Inhibition of key cellular pathways involved in tumor growth.
-
In Vitro Studies:
- The compound was tested against human cancer cell lines such as MCF-7 (breast cancer), U-937 (leukemia), and others.
- Results indicated that it has an IC50 value comparable to established chemotherapeutic agents like doxorubicin, suggesting potent anticancer activity.
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole derivatives in cancer treatment:
- Study on MCF-7 Cells:
- Flow Cytometry Analysis:
Additional Biological Activities
Beyond anticancer properties, oxadiazoles are also being explored for their antimicrobial and anti-inflammatory effects:
-
Antimicrobial Activity:
- Some derivatives have shown efficacy against bacterial strains and fungi, suggesting potential use as antimicrobial agents.
-
Anti-inflammatory Properties:
- Research indicates that certain oxadiazole compounds can inhibit inflammatory mediators, providing a basis for their use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
